n,n-Diethylpentanamide
Description
It is structurally related to compounds such as APX2009 [(2E)-2-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methylidene]-N,N-diethylpentanamide], a naphthoquinone derivative studied for its redox-inhibitory and anticancer properties . The compound’s pharmacological relevance stems from its ability to modulate APE1/REF-1 activity, impacting cancer cell proliferation and neuroprotection against platinum-based drug toxicity .
Properties
CAS No. |
922-13-4 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N,N-diethylpentanamide |
InChI |
InChI=1S/C9H19NO/c1-4-7-8-9(11)10(5-2)6-3/h4-8H2,1-3H3 |
InChI Key |
YDNGWBPWLNQCSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-Dimethylpentanamide (CAS 6225-06-5)
- Structural Differences : Replaces ethyl groups with methyl groups on the nitrogen.
- Physical Properties :
- Applications: Primarily used as a solvent or synthetic intermediate. No reported pharmacological activity, unlike N,N-diethylpentanamide derivatives .
N,N-Diethylacetamide (CAS 685-91-6)
- Structural Differences : Shorter acyl chain (acetamide vs. pentanamide).
- Physical Properties :
- Molecular Weight: 115.18 g/mol vs. ~157.26 g/mol.
- Boiling Point: Likely lower than diethylpentanamide due to shorter chain.
- Safety : Classified as hazardous (≥99% purity), with risks of irritation and organ toxicity .
- Applications: Industrial solvent; lacks the naphthoquinone moiety critical to APX2009’s bioactivity .
Functionalized Pentanamides (e.g., Quinolinyl-Piperazine Derivatives)
- Structural Differences: Pentanamide linked to complex aromatic systems (e.g., quinoline, piperazine). Example: 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (11c) .
- Pharmacological Relevance : Designed for receptor-targeted activity (e.g., serotonin/dopamine modulation), contrasting with APX2009’s redox inhibition .
Anticancer Activity
- APX2009 : Reduces breast cancer cell proliferation, migration, and invasion by inhibiting APE1/REF-1, a key regulator of oxidative stress responses. Demonstrates synergy with radiotherapy and chemotherapeutics .
- Comparison: N,N-Dimethylpentanamide lacks documented anticancer effects, highlighting the importance of ethyl groups and naphthoquinone substitution in APX2009 .
Neuroprotective Effects
Key Properties
| Compound | Molecular Weight (g/mol) | Boiling Point | Melting Point | LogP (Estimated) |
|---|---|---|---|---|
| This compound | ~157.26 | >200°C* | Not reported | ~2.5 (higher lipophilicity) |
| N,N-Dimethylpentanamide | 129.20 | 141°C (100 Torr) | -51°C | ~1.8 |
| N,N-Diethylacetamide | 115.18 | ~165°C* | Not reported | ~0.5 |
*Estimated based on structural analogs.
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